molecular formula C26H31NO3 B1250539 Lavanduquinocin

Lavanduquinocin

カタログ番号: B1250539
分子量: 405.5 g/mol
InChIキー: OKMZLNWBACAZGV-OAHLLOKOSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lavanduquinocin is a carbazole-3,4-quinone alkaloid first isolated from Streptomyces viridochromogenes 2492-SVS3 . Its structure comprises a carbazole nucleus with an ortho-quinone moiety, an (R)-2-hydroxypropyl substituent at position 1, and a monoterpenoidal β-cyclolavandulyl side chain at position 6 . This compound exhibits potent neuroprotective activity, protecting neuronal hybridoma N18-RE-105 cells from L-glutamate toxicity (EC50 = 15.5 nM) and apoptosis induced by glutathione depletion .

Synthetically, this compound is prepared via transition metal-mediated strategies. Key steps include:

  • Iron-mediated oxidative cyclization to construct the carbazole core.
  • Nickel-catalyzed coupling of β-cyclolavandulyl bromide with a 6-bromocarbazole precursor .
    The synthesis achieves a 68% yield after oxidation with ceric ammonium nitrate .

特性

分子式

C26H31NO3

分子量

405.5 g/mol

IUPAC名

1-[(2R)-2-hydroxypropyl]-2-methyl-6-[(2,4,4-trimethylcyclohexen-1-yl)methyl]-9H-carbazole-3,4-dione

InChI

InChI=1S/C26H31NO3/c1-14-13-26(4,5)9-8-18(14)11-17-6-7-21-20(12-17)22-23(27-21)19(10-15(2)28)16(3)24(29)25(22)30/h6-7,12,15,27-28H,8-11,13H2,1-5H3/t15-/m1/s1

InChIキー

OKMZLNWBACAZGV-OAHLLOKOSA-N

異性体SMILES

CC1=C(CCC(C1)(C)C)CC2=CC3=C(C=C2)NC4=C3C(=O)C(=O)C(=C4C[C@@H](C)O)C

正規SMILES

CC1=C(CCC(C1)(C)C)CC2=CC3=C(C=C2)NC4=C3C(=O)C(=O)C(=C4CC(C)O)C

同義語

lavanduquinocin

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Lavanduquinocin belongs to a class of tricyclic carbazole-quinone alkaloids with neuroprotective and antioxidant activities. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Source Core Structure Key Substituents Biological Activity (EC50/IC50) Synthesis Highlights
This compound S. viridochromogenes Carbazole-3,4-quinone β-cyclolavandulyl (C-6), (R)-2-hydroxypropyl (C-1) 15.5 nM (neuroprotection) Ni-mediated coupling
Carquinostatin A S. exfoliatus Carbazole-3,4-quinone Prenyl side chain (C-6) 0.8 µM (lipid peroxidation inhibition) Shared carbazole framework; prenylation
Neocarazostatin B Streptomyces spp. Carbazole-1,4-quinone Aliphatic side chain Radical scavenging (data not reported) Iron-mediated cyclization
Carbazoquinocin C Unspecified Streptomyces Carbazole-1,4-quinone Modified terpenoid side chain Antioxidant (mechanism similar to this compound) One-pot C–C/C–N bond formation

Key Comparative Insights

Structural Variations: Side Chains: this compound’s β-cyclolavandulyl group distinguishes it from Carquinostatin A’s prenyl chain and Neocarazostatin B’s simpler aliphatic chain. These side chains influence solubility and target interactions . Quinone Position: this compound and Carquinostatin A are 3,4-quinones, whereas Neocarazostatin B and Carbazoquinocin C are 1,4-quinones.

Biological Activity: this compound’s EC50 (15.5 nM) surpasses Carquinostatin A’s activity (0.8 µM), likely due to enhanced membrane permeability from the β-cyclolavandulyl group . Both this compound and Carbazoquinocin C mitigate oxidative stress via quinone-mediated electron transfer, but this compound’s neuroprotection is better characterized .

Synthetic Approaches: Metal Catalysis: this compound and Carbazoquinocin C utilize iron for carbazole cyclization, whereas Carquinostatin A relies on prenyl bromide coupling . Yield Optimization: this compound’s synthesis achieves higher yields (68%) compared to Carquinostatin A, which requires multi-step purification .

Research Significance and Gaps

  • Therapeutic Potential: this compound’s low EC50 positions it as a lead compound for neurodegenerative drug development .
  • Synthetic Scalability: The nickel-mediated coupling step in this compound synthesis is efficient but requires rare metal catalysts, raising cost concerns .
  • Comparative Studies : Direct in vivo comparisons of these compounds are lacking. Future work should assess bioavailability and toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lavanduquinocin
Reactant of Route 2
Lavanduquinocin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。